N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide
描述
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide, also known as UMB 425, is a compound with potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties.
科学研究应用
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and pain management. In cancer research, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, where it has been shown to protect against neuronal damage and improve cognitive function. N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has also been investigated for its potential use as an analgesic, where it has been shown to reduce pain perception.
作用机制
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 induces changes in the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This mechanism of action is thought to underlie N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425's potential therapeutic effects in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 induces apoptosis by activating caspase-dependent and -independent pathways. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. In neurodegenerative diseases, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 protects against neuronal damage by reducing oxidative stress and inflammation. It also improves cognitive function by enhancing synaptic plasticity and neurogenesis. In pain management, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 reduces pain perception by inhibiting the activity of nociceptive neurons.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it a valuable tool for studying the role of HDAC in various cellular processes. It is also relatively stable and can be easily synthesized in the lab. However, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has some limitations for lab experiments. It is highly lipophilic and can bind to plasma proteins, which can affect its pharmacokinetics and bioavailability. It also has low water solubility, which can limit its use in in vitro assays.
未来方向
There are several future directions for research related to N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425. One area of interest is the development of N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 analogs with improved pharmacokinetic properties and specificity for different HDAC isoforms. Another area of interest is the investigation of N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425's potential use in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425's effects in neurodegenerative diseases and pain management. Overall, N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide 425 has significant potential as a therapeutic agent and warrants further investigation.
属性
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-29-20-11-10-19(14-21(20)30-2)25-23(28)22(27)24-15-17-6-8-18(9-7-17)16-26-12-4-3-5-13-26/h6-11,14H,3-5,12-13,15-16H2,1-2H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDDOWSISNRCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N'-[4-(piperidin-1-ylmethyl)benzyl]ethanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。